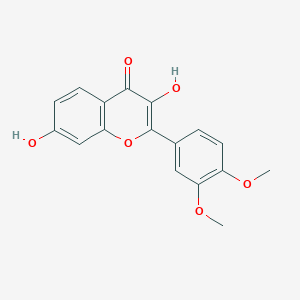

3,7-Dihydroxy-3',4'-dimethoxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)17-16(20)15(19)11-5-4-10(18)8-13(11)23-17/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJJOKAWSCMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345864 | |

| Record name | 3,7-Dihydroxy-3',4'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93322-61-3 | |

| Record name | 3,7-Dihydroxy-3',4'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activities of 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: 3,7-Dihydroxy-3',4'-dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its potential as a therapeutic agent. While direct experimental data for this specific flavone is limited in publicly available literature, this document synthesizes information from structurally similar flavonoids to present a predictive profile of its activities, supported by detailed experimental methodologies and pathway diagrams.

Core Biological Activities

Based on its chemical structure and data from analogous compounds, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The presence of hydroxyl and methoxy groups on the flavone backbone is crucial for these activities, influencing its ability to scavenge free radicals, modulate inflammatory signaling pathways, and induce cytotoxicity in cancer cells.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This compound is anticipated to be a potent antioxidant, primarily by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals.

Quantitative Data Summary: Antioxidant Activity of Structurally Similar Flavonoids

| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| 3',4'-dihydroxy-7-methoxyflavone | DPPH Radical Scavenging | Not explicitly quantified, but noted to possess antioxidant activity. | L-ascorbic acid | Not specified in the context of direct comparison. |

| General Flavonoids | DPPH Radical Scavenging | Ranges from <10 to >100, depending on structure. | Ascorbic Acid / Trolox | Typically in the range of 5-15. |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a representative method for assessing the antioxidant activity of this compound.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

-

Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Logical Workflow for Antioxidant Activity Assessment

Caption: Workflow for DPPH antioxidant assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including likely this compound, can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Data Summary: Anti-inflammatory Activity of Structurally Similar Flavonoids

| Compound | Target/Assay | Inhibition/Effect |

| Polymethoxyflavones | Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 cells | Dose-dependent inhibition. |

| Polymethoxyflavones | Cyclooxygenase-2 (COX-2) Expression | Downregulation. |

| Polymethoxyflavones | Inducible Nitric Oxide Synthase (iNOS) Expression | Downregulation. |

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol outlines a common method to evaluate the anti-inflammatory potential of this compound.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Include a control group (cells only), an LPS-only group, and a positive control group (e.g., with a known iNOS inhibitor).

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

-

Determine the IC50 value for NO inhibition.

-

Signaling Pathway: Inhibition of NF-κB Activation

A key mechanism for the anti-inflammatory effects of many flavonoids is the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Anticancer Activity

Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines. This compound, due to its structural features, is a candidate for possessing anticancer properties.

Quantitative Data Summary: Cytotoxicity of Structurally Similar Flavonoids

| Compound | Cell Line | Assay | IC50 Value (µM) |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Leukemia cells | Not specified | Highly cytotoxic |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 (Prostate Cancer) | MTT | Dose-dependent decrease in viability |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxic effects of this compound on cancer cells.

-

Cell Culture:

-

Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Logical Workflow for Cytotoxicity Assessment

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

While further direct experimental validation is required, the available evidence from structurally related flavonoids strongly suggests that this compound possesses significant antioxidant, anti-inflammatory, and anticancer properties. The methodologies and pathway diagrams presented in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this promising natural compound. Future studies should focus on obtaining specific quantitative data for this compound to confirm these predicted activities and to elucidate its precise mechanisms of action.

In-Depth Technical Guide: 3,7-Dihydroxy-3',4'-dimethoxyflavone Mechanism of Action

A Note to the Reader: Extensive investigation of publicly available scientific literature reveals a notable scarcity of in-depth research specifically elucidating the molecular mechanism of action for 3,7-Dihydroxy-3',4'-dimethoxyflavone. While this compound is recognized as a flavonoid and is available for research purposes, detailed studies on its specific signaling pathways, quantitative biological data, and comprehensive experimental protocols are not well-documented in the public domain. This guide summarizes the available general information and provides context based on related flavonoid compounds.

Overview of this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are known for their diverse biological activities, and this compound is noted for its potential antioxidant and anti-inflammatory properties.[1] Its chemical structure is characterized by a flavone backbone with hydroxyl groups at positions 3 and 7, and methoxy groups at positions 3' and 4' of the phenyl ring.

Chemical Structure:

-

IUPAC Name: 2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one[2]

-

Molecular Formula: C₁₇H₁₄O₆[2]

-

Molecular Weight: 314.29 g/mol [2]

-

CAS Number: 93322-61-3[3]

Postulated Biological Activities

While specific mechanistic studies are lacking, the general activities attributed to this compound are primarily antioxidant and anti-inflammatory.[1]

-

Antioxidant Effects: The biochemical mode of action is suggested to involve the scavenging of free radicals, a common characteristic of flavonoids attributed to their phenolic hydroxyl groups.[1]

-

Anti-inflammatory Effects: It is proposed that this flavone modulates key signaling pathways to exhibit anti-inflammatory effects, though the specific pathways have not been elucidated for this particular molecule.[1]

Metabolism

Human metabolism of this compound has been predicted, resulting in metabolites such as (2S,3S,4S,5R)-6-[2-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[2-(3,4-dimethoxyphenyl)-3-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.[2]

Gaps in Current Knowledge and Future Directions

The core requirements for this technical guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of specific research on this compound. The scientific community has yet to publish in-depth studies that would provide this information.

To elucidate the mechanism of action of this compound, future research should focus on:

-

In vitro enzyme inhibition assays: To identify specific molecular targets.

-

Cell-based assays: To determine its effects on cellular processes like apoptosis, proliferation, and inflammation in various cell lines.

-

Western blotting and qPCR: To quantify the expression levels of key proteins and genes in relevant signaling pathways.

-

Animal models: To evaluate its in vivo efficacy and mechanism in disease models.

Hypothetical Signaling Pathway (Based on Related Flavonoids)

While no specific signaling pathways are documented for this compound, related flavonoids have been shown to interact with pathways like NF-κB and MAPK. The following diagram illustrates a hypothetical anti-inflammatory mechanism based on the known actions of other flavonoids. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

References

Unveiling 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Technical Guide to its Natural Sources and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dihydroxy-3',4'-dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological significance.

While the natural occurrence of this compound is suggested by its commercial availability as a natural product, specific plant sources are not extensively documented in readily available scientific literature. However, analysis of closely related flavonoid structures and their distribution in the plant kingdom can provide valuable insights for researchers. The Fabaceae (legume) family, particularly the genus Lotus, is known for producing a wide array of flavonoids, making it a primary area of investigation for this specific compound.

This guide will therefore focus on a confirmed natural source for a structurally similar compound, providing a robust framework for the potential isolation and study of this compound. We will delve into the quantitative analysis of flavonoids in Lotus creticus, detail a generalizable extraction and isolation protocol, and present a putative signaling pathway based on the known anti-inflammatory actions of related flavonoids.

Quantitative Data on Flavonoid Content in Lotus creticus

Lotus creticus, a member of the Fabaceae family, has been analyzed for its rich phytochemical profile, including a variety of flavonoids. While the specific concentration of this compound is not explicitly reported, data on the total flavonoid content and the presence of other structurally related flavonoids provide a valuable benchmark for researchers.

| Phytochemical Class | Concentration Range (mg/g Dry Weight) | Analytical Method | Reference |

| Total Flavonoids | 11.83 - 14 QE/g DW | Colorimetric Assay | [1] |

| Identified Flavonoids (in total) | 108.10 - 120.02 µg/g DW | LC-ESI/MS | [1] |

QE : Quercetin Equivalents; DW : Dry Weight; LC-ESI/MS : Liquid Chromatography-Electrospray Ionization/Mass Spectrometry.

Experimental Protocols

The following sections detail generalized yet comprehensive experimental protocols for the extraction, isolation, and characterization of flavonoids from plant material, which can be adapted for the targeted isolation of this compound from a potential plant source like Lotus creticus.

General Flavonoid Extraction from Plant Material

This protocol outlines a common method for extracting flavonoids from dried plant leaves.

Caption: Workflow for flavonoid extraction.

Methodology:

-

Sample Preparation: Thoroughly wash fresh plant material (e.g., leaves) with tap water, followed by a rinse with distilled water. Shade-dry the material for approximately 15 days and then grind it into a fine powder.

-

Soxhlet Extraction: Place 25g of the dried powder into a Soxhlet extractor with 250 mL of 80% methanol. Conduct the extraction for 36 hours.

-

Concentration: Concentrate the resulting extract using a rotary evaporator at a temperature of 40-50°C.

-

Liquid-Liquid Partitioning:

-

Suspend the concentrated methanolic extract in 50 mL of distilled water.

-

Perform an initial extraction with n-hexane to remove non-polar compounds. Discard the hexane layer.

-

Subsequently, extract the aqueous layer with ethyl acetate. The flavonoid compounds will preferentially partition into the ethyl acetate layer.

-

-

Final Concentration: Concentrate the ethyl acetate fraction to yield the crude flavonoid extract.

Isolation and Purification by Chromatography

This protocol describes the separation of individual flavonoid compounds from the crude extract.

Caption: Flavonoid isolation workflow.

Methodology:

-

Column Chromatography: Pack a glass column with silica gel (70-230 mesh) as the stationary phase. Load the crude flavonoid extract onto the column.

-

Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Thin-Layer Chromatography (TLC) Monitoring: Spot each fraction on a TLC plate (silica gel) and develop it in a suitable solvent system (e.g., butanol:acetic acid:water, 4:1:5 v/v/v). Visualize the spots under UV light (365 nm) after spraying with a visualizing agent (e.g., 1% ethanolic 2-aminoethyl diphenyl borinate followed by 5% ethanolic polyethylene glycol-400).

-

Fraction Pooling: Combine the fractions that show similar TLC profiles.

-

Further Purification: Subject the combined fractions to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure flavonoid compound.

Structural Characterization

The definitive identification of the isolated compound as this compound requires spectroscopic analysis.

-

UV-Visible Spectroscopy: To determine the compound's absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure.

Putative Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, many flavonoids with similar structures are known to exert anti-inflammatory effects by modulating key signaling cascades, such as the NF-κB and MAPK pathways. The following diagram illustrates a plausible mechanism of action.

Caption: Potential anti-inflammatory mechanism.

Description of the Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the IκB kinase (IKK) complex and the Mitogen-Activated Protein Kinase (MAPK) pathway. The IKK complex phosphorylates and promotes the degradation of the inhibitory protein IκBα, leading to the release and nuclear translocation of the transcription factor NF-κB. Concurrently, the MAPK pathway activates other transcription factors like AP-1. Once in the nucleus, NF-κB and AP-1 induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6).

Based on the known activities of structurally similar flavonoids, it is hypothesized that this compound may inhibit these inflammatory pathways, potentially by targeting the IKK complex and/or components of the MAPK cascade, thereby reducing the production of inflammatory mediators.

Conclusion

This technical guide provides a comprehensive overview for researchers and drug development professionals on the current understanding of this compound. While a definitive, well-documented natural source remains to be widely reported, the information on related compounds within the Fabaceae family, particularly the genus Lotus, offers a promising starting point for its isolation. The detailed experimental protocols for extraction, purification, and characterization, along with the putative anti-inflammatory signaling pathway, furnish a solid foundation for future research into the therapeutic potential of this intriguing flavonoid. Further investigation is warranted to unequivocally identify its natural sources and fully elucidate its mechanisms of action.

References

A Comprehensive Technical Guide to 3,7-Dihydroxy-3',4'-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties, biological activities, and relevant experimental protocols for the flavonoid 3,7-Dihydroxy-3',4'-dimethoxyflavone. This document consolidates key data to facilitate its application in research and drug development. The information is presented through structured tables, detailed experimental methodologies, and visual diagrams of associated signaling pathways and workflows.

Chemical and Physical Properties

This compound, a naturally occurring flavonoid, possesses a range of physicochemical properties that are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 93322-61-3 | [1] |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one | [1] |

| Appearance | White Powder | [2] |

| Purity | Min. 95% | [2] |

| XLogP3 | 2.6 | [1] |

| Topological Polar Surface Area | 85.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.

| Spectroscopy | Data Highlights |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 314 [M]+.[3] |

| ¹H-NMR | Signals corresponding to the aromatic protons and methoxy groups. |

| ¹³C-NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons.[3] |

| Infrared (IR) | Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.[3] |

| Ultraviolet-Visible (UV-Vis) | Absorption maxima characteristic of the flavone structure.[3] |

Biological Activities and Signaling Pathways

This compound and structurally related flavonoids have demonstrated a variety of biological activities, primarily anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Flavonoids, including dihydroxyflavone derivatives, have been shown to exhibit anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory enzymes and cytokines.[4] For related methoxyflavonoids, this is often achieved through the downregulation of the NF-κB and MAPK signaling pathways.[5]

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. The presence of hydroxyl groups in the flavonoid structure is crucial for this activity.

Experimental Protocols

Synthesis of 7-Hydroxy-3',4'-dimethoxyflavone (A Related Compound)

A common method for the synthesis of flavones is through the Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization.[6]

Caption: General workflow for the synthesis of a related flavone.

Detailed Protocol:

-

Chalcone Synthesis:

-

Dissolve 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

-

After the reaction is complete, pour the mixture into ice water and acidify with HCl.

-

Extract the product with a suitable organic solvent (e.g., ether), wash, dry, and evaporate the solvent.[7]

-

-

Flavone Synthesis:

-

Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂).

-

Reflux the mixture.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution, water, and brine.

-

Dry the organic layer and evaporate the solvent to obtain the crude flavone.[6]

-

Isolation from Natural Sources

This compound and its analogs can be isolated from various plant sources, such as Cassia alata.[3]

General Protocol:

-

Extraction:

-

Air-dry and grind the plant material.

-

Perform sequential extraction with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, methanol).

-

-

Chromatographic Separation:

-

Subject the crude extracts to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

-

-

Purification:

-

Further purify the fractions containing the target compound using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

Identify the purified compound using spectroscopic methods (NMR, MS, IR, UV).

-

Caption: General workflow for the isolation of flavonoids from natural sources.

Antioxidant Activity Assay (DPPH Method)

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[8][9]

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a flavonoid with significant potential for further research, particularly in the areas of anti-inflammatory and antioxidant therapies. This guide provides foundational data and methodologies to support scientists and researchers in their investigations of this compound. The provided protocols and pathway diagrams serve as a starting point for experimental design and mechanistic studies.

References

- 1. This compound | C17H14O6 | CID 5378832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 3,7-Dihydroxy-3',4'-dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dihydroxy-3',4'-dimethoxyflavone is a flavonoid that, based on the pharmacological profiles of structurally similar compounds, is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Flavonoids, a broad class of plant secondary metabolites, are known to modulate key cellular signaling pathways, suggesting potential therapeutic applications for this compound. This technical guide consolidates the available, albeit limited, direct experimental data for this specific flavone and extrapolates its likely pharmacological profile from closely related analogues. Detailed methodologies for key experimental assays and visual representations of implicated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. Variations in the substitution patterns of hydroxyl and methoxy groups on the flavonoid backbone give rise to a vast array of derivatives with distinct biological activities. This compound belongs to the flavonol subclass, characterized by a hydroxyl group at the 3-position of the C ring. Its pharmacological potential, while not extensively studied directly, can be inferred from the well-documented activities of related dihydroxy and dimethoxy flavonoids. This guide aims to provide a comprehensive overview of its anticipated pharmacological profile, supported by data from analogous compounds, to serve as a foundational resource for researchers.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₆ | PubChem |

| Molecular Weight | 314.29 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Pharmacological Activities

Antioxidant Activity

The antioxidant potential of flavonoids is a cornerstone of their pharmacological effects. While direct and extensive data for this compound is limited, a study on the structurally similar 7-hydroxy-3',4'-dimethoxyflavone provides valuable insight.

| Assay | Compound | Result | Reference |

| DPPH Radical Scavenging | 7-hydroxy-3',4'-dimethoxyflavone | IC₅₀ > 100 µg/mL | [1] |

This result suggests that while possessing some antioxidant capacity, it may not be a potent radical scavenger compared to other flavonoids. The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical.

Anti-inflammatory Activity

Studies on various dihydroxyflavones strongly suggest that this compound likely exhibits anti-inflammatory properties. Research on 3,7-dihydroxyflavone has demonstrated significant, dose-dependent inhibition of inflammation in animal models.

| Assay | Compound | Dose | Inhibition of Edema (%) | Reference |

| Carrageenan-induced Paw Edema | 3,7-dihydroxyflavone | Not Specified | ~60% | [2] |

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. This is typically achieved by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Anticancer Activity

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| MG-63 (Osteosarcoma) | 3',4'-dihydroxyflavonol | 98.5 (± 37.5) | [3] |

| U2OS (Osteosarcoma) | 3',4'-dihydroxyflavonol | 34.6 (± 3.6) | [3] |

The anticancer mechanisms of flavonoids often involve the induction of apoptosis (programmed cell death) and cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate or cuvettes, add varying concentrations of the test compound.

-

Add the DPPH solution to each well/cuvette and mix.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

-

Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

Administer the test compound and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.

-

The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 where ΔV is the change in paw volume.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

-

Seed cancer cells (e.g., human osteosarcoma cell lines MG-63 or U2OS) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). A control group with untreated cells is included.

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Based on studies of related flavonoids, the anti-inflammatory and anticancer effects of this compound are likely mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Many flavonoids are known to inhibit this pathway.

References

In vitro studies on 3,7-Dihydroxy-3',4'-dimethoxyflavone cytotoxicity

This technical guide, therefore, leverages findings from closely related dihydroxy-dimethoxyflavone analogs to provide a comprehensive overview of the anticipated cytotoxic mechanisms and experimental approaches relevant to the study of 3,7-Dihydroxy-3',4'-dimethoxyflavone. The information presented herein is based on studies of compounds such as 3'-Hydroxy-3,4'-dimethoxyflavone and 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, which have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.

Anticipated Cytotoxic Profile and Mechanistic Insights

Based on the activities of structurally similar flavonoids, this compound is hypothesized to exert cytotoxic effects on cancer cells through the induction of apoptosis. Studies on related compounds have shown potent activity against leukemia cell lines, including HL-60, U-937, and MOLT-3. The primary mechanism of action is likely to involve the intrinsic apoptotic pathway, characterized by the following key events:

-

Cell Cycle Arrest: Flavonoids often induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cell proliferation.

-

Mitochondrial Membrane Potential Dissipation: Disruption of the mitochondrial inner membrane potential (ΔΨm) is a critical early event in apoptosis.

-

Cytochrome c Release: The loss of mitochondrial integrity leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3/7).

-

PARP Cleavage: Activated effector caspases cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK) and extracellular signal-regulated kinases (ERK), are often implicated in flavonoid-induced cell death. Inhibition of these pathways has been shown to attenuate the apoptotic effects of related flavonoids.

Quantitative Cytotoxicity Data (Hypothetical)

While no specific IC50 values for this compound have been reported, data from analogous compounds can provide an expected range of activity. For instance, 3'-hydroxy-3,4'-dimethoxyflavone has demonstrated strong cytotoxicity against various leukemia cell lines. A hypothetical summary of expected cytotoxic activity is presented in Table 1.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 5 - 15 |

| U-937 | Histiocytic Lymphoma | 5 - 20 |

| MOLT-3 | Acute Lymphoblastic Leukemia | 10 - 25 |

| K-562/ADR | Chronic Myelogenous Leukemia (P-glycoprotein overexpressing) | 15 - 30 |

Note: These values are hypothetical and based on data from structurally related flavonoids. Experimental validation is required.

Experimental Protocols

The following section details the standard experimental protocols that would be employed to investigate the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HL-60, U-937, MOLT-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., caspases, PARP, Bcl-2 family proteins, phosphorylated and total forms of JNK, ERK, and p38).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the anticipated experimental workflow and signaling pathways involved in the cytotoxicity of this compound.

An In-depth Technical Guide to 3,7-Dihydroxy-3',4'-dimethoxyflavone

Disclaimer: Scientific literature containing specific experimental data for 3,7-dihydroxy-3',4'-dimethoxyflavone is limited. This guide provides a comprehensive overview based on available information for this compound and structurally related flavonoids. The experimental protocols and discussions of signaling pathways are presented as established methodologies and potential mechanisms of action for this class of compounds, respectively, and are intended to guide future research.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] Flavonoids are known for their diverse biological activities, and methoxylated flavones, in particular, have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides a detailed overview of the available literature on this compound and related compounds, focusing on its synthesis, biological activities, and potential mechanisms of action.

Synthesis

The synthesis of this compound, like many flavonoids, can be achieved through the oxidative cyclization of a chalcone precursor. This common method involves two main steps: a Claisen-Schmidt condensation to form the chalcone, followed by an iodine-catalyzed cyclization to yield the flavone.

Experimental Protocol: Synthesis of a Flavone via Oxidative Cyclization

This protocol is a general method for the synthesis of flavonoids and is adapted from procedures used for structurally similar compounds.

Step 1: Claisen-Schmidt Condensation to form 2',4'-dihydroxy-3,4-dimethoxychalcone

-

Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

The precipitated chalcone can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to form 7-hydroxy-3',4'-dimethoxyflavone (an isomer of the target compound)

-

Dissolve the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I2).

-

Reflux the mixture for 1-3 hours.

-

After cooling, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated flavone is collected by filtration, washed with water, and dried.

-

Purification can be performed by column chromatography.

To synthesize this compound, the appropriate starting materials would be a suitably protected 2,4-dihydroxyacetophenone derivative and 3,4-dimethoxybenzaldehyde, followed by deprotection steps.

Biological Activities

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[1] The antioxidant capacity of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data for a Structurally Related Flavonoid

The following table summarizes the antioxidant activity of a structural isomer, 7-hydroxy-3',4'-dimethoxyflavone.

| Compound | Assay | Result | Reference |

| 7-hydroxy-3',4'-dimethoxyflavone | DPPH radical scavenging | Low activity (IC50 > 100 µg/mL) | N/A |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Include a control group with the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity

Polymethoxyflavonoids have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[2] Activities such as the inhibition of nitric oxide (NO) production and the reduction of pro-inflammatory cytokines like TNF-α and IL-6 are common endpoints for assessing anti-inflammatory potential.

Quantitative Data for Structurally Related Flavonoids

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Murine Macrophages | NO Production Inhibition | Not specified | N/A |

| Luteolin (related flavonoid) | RAW 264.7 | NO Production Inhibition | ~10 µM | N/A |

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

-

Culture RAW 264.7 murine macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Incubate for 24 hours.

-

Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine the IC50 value for NO inhibition.

Anticancer Activity

Several polymethoxyflavonoids have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. The anticancer activity is often assessed using cell viability assays like the MTT assay.

Quantitative Data for Structurally Related Flavonoids

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Human Leukemia (HL-60) | Cell Viability (MTT) | ~5 µM | N/A |

| Acacetin (related flavonoid) | Human Prostate Cancer (DU145) | Cell Viability (MTT) | ~40 µM | N/A |

Experimental Protocol: MTT Cell Viability Assay

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of around 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

Potential Signaling Pathways

While direct evidence for this compound is lacking, related flavonoids have been shown to exert their biological effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many flavonoids are known to inhibit the activation of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound is a polymethoxyflavonoid with potential therapeutic value, likely possessing antioxidant, anti-inflammatory, and anticancer properties. However, there is a clear need for further research to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. Future studies should focus on determining its specific activity in various assays, elucidating its precise mechanisms of action, and exploring its potential as a lead compound for drug development. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.

References

Unveiling the Therapeutic Potential of 3,7-Dihydroxy-3',4'-dimethoxyflavone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dihydroxy-3',4'-dimethoxyflavone, a member of the flavonoid family, presents a compelling profile for therapeutic investigation. While direct comprehensive studies on this specific molecule are emerging, a wealth of data from structurally similar flavonoids points towards significant potential in oncology, inflammatory disorders, and neurodegenerative diseases. This technical guide synthesizes the available preclinical evidence for related compounds, postulating the primary therapeutic targets and mechanisms of action for this compound. Key pathways identified include the inhibition of pro-inflammatory signaling cascades, induction of apoptosis in cancer cells, and modulation of neuroprotective pathways. This document provides a foundational resource for researchers, offering detailed experimental protocols and summarizing critical quantitative data to guide future in-depth studies and drug development initiatives.

Introduction to this compound

This compound belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. The specific arrangement of hydroxyl and methoxy groups on its phenyl and chromen rings dictates its physicochemical properties and biological activities. Flavonoids, in general, are known for their antioxidant properties, and variations in their structure can lead to a wide array of specific interactions with cellular macromolecules, making them a rich source for drug discovery. The structural similarity of this compound to other well-studied flavonoids allows for informed hypotheses regarding its therapeutic targets.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related flavonoids, the primary therapeutic potential of this compound appears to lie in three main areas: cancer, inflammation, and neuroprotection.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Evidence from closely related compounds, such as 3'-hydroxy-3,4'-dimethoxyflavone, strongly suggests that this compound could be a potent anticancer agent. The primary mechanism is likely the induction of apoptosis in cancer cells through the intrinsic pathway.

Key Molecular Targets:

-

Caspase Cascade: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).

-

Mitochondrial Pathway: Release of cytochrome c from the mitochondria into the cytoplasm.

-

Bcl-2 Family Proteins: Downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Cell Cycle Regulators: Modulation of proteins involved in cell cycle progression, potentially leading to G2/M arrest.

A structurally similar flavonoid, 3'-hydroxy-3,4'-dimethoxyflavone, has demonstrated significant cytotoxicity against various human leukemia cell lines.[1] This compound was shown to induce G2-M cell cycle arrest and trigger apoptosis.[1] The apoptotic process was mediated by the activation of caspases, release of cytochrome c, and dissipation of the mitochondrial membrane potential.[1]

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Pathways

Flavonoids are well-documented for their anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes and transcription factors in the inflammatory cascade.

Key Molecular Targets:

-

Nuclear Factor-kappa B (NF-κB): Inhibition of NF-κB activation and its subsequent translocation to the nucleus, preventing the transcription of pro-inflammatory genes.

-

Cyclooxygenase (COX) Enzymes: Potential inhibition of COX-1 and COX-2, leading to reduced prostaglandin synthesis.

-

Pro-inflammatory Cytokines: Suppression of the production of cytokines such as TNF-α and interleukins.

-

Orphan Nuclear Receptor 4A1 (NR4A1): A study on 3,7-dihydroxyflavone demonstrated its binding to the ligand-binding domain of NR4A1, an orphan nuclear receptor implicated in inflammation and cancer.[2]

Eupatilin (5,7-dihydroxy-3',4',6'-trimethoxyflavone), a flavonoid with a similar core structure, has been shown to suppress NF-κB activation, leading to the inhibition of IL-8 and COX-2 expression.[3] Another related compound, acacetin (5,7-dihydroxy-4'-methoxyflavone), also exhibits anticancer effects by targeting the Akt/NF-κB signaling pathway.[4]

Neuroprotective Activity

Several methoxyflavones have demonstrated neuroprotective effects, suggesting a potential role for this compound in neurodegenerative diseases.

Key Molecular Targets:

-

Poly(ADP-ribose) polymerase-1 (PARP-1): Inhibition of PARP-1 overactivation, a key event in a form of programmed cell death called parthanatos.

-

Oxidative Stress Pathways: Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.

-

Neuroinflammatory Pathways: Inhibition of microglial activation and the production of pro-inflammatory mediators in the central nervous system.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the available data for structurally similar flavonoids to provide a benchmark for future studies.

Table 1: Cytotoxicity of Related Flavonoids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3'-hydroxy-3,4'-dimethoxyflavone | U-937 (Leukemia) | MTT | 1.6 ± 0.6 | [1] |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Leukemia Cells | Not Specified | Highly Cytotoxic | [5] |

Table 2: Receptor Binding Affinity of a Related Flavonoid

| Compound | Target | Assay | KD (µM) | Reference |

| 3,7-dihydroxyflavone | NR4A1 | Fluorescence | ~1.4 | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is read, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis of NF-κB Pathway

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess NF-κB activation, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit are commonly measured.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., macrophages like RAW 264.7) and treat with this compound for a specified time before stimulating with an inflammatory agent (e.g., LPS).

-

Protein Extraction:

-

Cytoplasmic and Nuclear Extraction: Use a nuclear/cytoplasmic extraction kit to separate the two fractions.

-

Whole-Cell Lysates: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65 (for both nuclear and cytoplasmic fractions), and a loading control (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

While direct experimental evidence for this compound is still accumulating, the data from structurally analogous flavonoids provide a strong rationale for its investigation as a potential therapeutic agent. The most promising areas for further research are in oncology, where it may act as a pro-apoptotic agent, and in inflammatory diseases, where it could function as an inhibitor of the NF-κB pathway. Future studies should focus on:

-

In-depth in vitro studies to confirm the inhibitory effects on specific molecular targets (e.g., kinases, transcription factors) and to determine IC50 values in a range of cell lines.

-

Comprehensive analysis of its mechanism of action in cancer, including its effects on other signaling pathways and its potential for synergistic effects with existing chemotherapeutics.

-

In vivo studies in animal models of cancer and inflammatory diseases to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Lead optimization through medicinal chemistry approaches to enhance its potency and drug-like properties.

The information presented in this guide provides a solid foundation for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,7-Dihydroxy-3',4'-dimethoxyflavone: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Within this vast family, 3,7-Dihydroxy-3',4'-dimethoxyflavone represents a specific flavone of interest due to its structural features, which suggest potential for significant biological activity. This technical guide provides an in-depth overview of the available information on this compound, including its physicochemical characteristics and potential methods for its isolation and synthesis. While information on the natural discovery and specific isolation of this compound is limited, this paper presents a hypothetical isolation protocol based on established methods for related flavonoids. Furthermore, a detailed synthetic pathway for a structurally similar compound is provided to guide researchers in its chemical synthesis.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below, primarily sourced from the PubChem database.[1] This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₆ | PubChem[1] |

| Molecular Weight | 314.29 g/mol | PubChem[1] |

| Monoisotopic Mass | 314.07903816 Da | PubChem[1] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one | PubChem[1] |

| CAS Number | 93322-61-3 | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)OC | PubChem |

| InChI | InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)17-16(20)15(19)11-5-4-10(18)8-13(11)23-17/h3-8,18,20H,1-2H3 | PubChem |

| InChIKey | LTSJJOKAWSCMBC-UHFFFAOYSA-N | PubChem |

Mass Spectrometry Data

| Spectrum Type | Precursor Type | Precursor m/z | Top Peak m/z | 2nd Highest m/z | 3rd Highest m/z | Source |

| GC-MS | - | - | 314 | 299 | 315 | PubChem[1] |

| MS2 | [M+H]⁺ | 315.0863 | 300 | 282 | 299 | PubChem[1] |

Hypothetical Isolation from Natural Sources

While specific plant sources for this compound are not well-documented, a general methodology for the isolation of flavonoids from plant material can be applied. This protocol is based on common techniques used in phytochemistry.

Experimental Workflow for Flavonoid Isolation

Caption: A generalized workflow for the isolation and purification of flavonoids from plant material.

Detailed Experimental Protocol

-

Extraction:

-

Air-dried and powdered plant material (1 kg) is macerated with 80% methanol (5 L) at room temperature for 72 hours with occasional shaking.

-

The extract is filtered through Whatman No. 1 filter paper. This process is repeated three times.

-

The combined filtrates are concentrated under reduced pressure at 40°C using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in distilled water (500 mL) and subjected to sequential liquid-liquid partitioning with n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).

-

The ethyl acetate fraction, which is expected to contain the target flavonoid, is dried over anhydrous sodium sulfate and concentrated to dryness.

-

-

Purification:

-

The dried ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm and 366 nm).

-

Fractions showing similar TLC profiles are pooled and concentrated.

-

Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase.

-

-

Characterization:

-

The purified compound is identified and characterized by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV-Vis spectroscopy. The data should be compared with the known values for this compound.

-

Synthetic Approach

Due to the limited information on the natural isolation of this compound, a synthetic approach can be a reliable method for obtaining this compound. Below is a detailed protocol for the synthesis of the closely related compound, 7-hydroxy-3',4'-dimethoxyflavone, which can be adapted for the target molecule.[2][3]

Synthetic Pathway of 7-hydroxy-3',4'-dimethoxyflavone

Caption: Synthesis of 7-hydroxy-3',4'-dimethoxyflavone via Claisen-Schmidt condensation and oxidative cyclization.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone [2]

-

A mixture of 2,4-dihydroxyacetophenone (0.01 mole) and 3,4-dimethoxybenzaldehyde (0.01 mole) is stirred in ethanol (15 mL).

-

An aqueous solution of sodium hydroxide (50%, 12 mL) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The mixture is then poured into ice-cold water and acidified with cold 10% HCl.

-

The product is extracted with diethyl ether (3 x 25 mL).

-

The combined ether layers are washed with water, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the chalcone.

Step 2: Synthesis of 7-hydroxy-3',4'-dimethoxyflavone [2]

-

A solution of 2',4'-dihydroxy-3,4-dimethoxychalcone (3 g, 0.01 mole) and iodine (250 mg) in dimethyl sulfoxide (DMSO, 10 mL) is refluxed for 1 hour.

-

The reaction mixture is cooled and poured into water.

-

The resulting product is extracted with ethyl acetate (3 x 15 mL).

-

The organic phase is washed with 20% sodium thiosulfate solution, water, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield 7-hydroxy-3',4'-dimethoxyflavone.

Potential Biological Activity and Signaling Pathways

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[4] While specific signaling pathways for this compound have not been elucidated, it is plausible that it shares mechanisms common to other flavonoids, such as the modulation of the Nrf2 signaling pathway.

Nrf2-Mediated Antioxidant Response

References

Methodological & Application

Application Note: HPLC-MS Analysis of 3,7-Dihydroxy-3',4'-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dihydroxy-3',4'-dimethoxyflavone is a naturally occurring flavonoid that has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory and anticancer properties. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacological studies, quality control of natural products, and drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Quantitative Data Summary

The following tables summarize the key quantitative data for the HPLC-MS analysis of this compound.

Table 1: HPLC-MS Parameters

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₇H₁₄O₆ |

| Monoisotopic Mass | 314.0790 Da |

| HPLC Column | Agilent SB-Aq (2.1x50mm, 1.8 µm) with Agilent C8 guard column (2.1x30mm, 3.5 µm)[1] |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | Typical starting conditions: 95% A, linear gradient to 40% A over 8 minutes, then re-equilibration.[2] |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 30 °C[2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| MS Instrument | Agilent 6520 QTOF or equivalent[1] |

Table 2: Mass Spectrometry Data

| Ion Mode | Precursor Ion | Precursor m/z | Collision Energy (CE) | Major Fragment Ions (m/z) |

| Positive | [M+H]⁺ | 315.0863 | 10-20 eV | 300.0, 299.0463, 282.0, 123.0435[1] |

| Negative | [M-H]⁻ | 313.0718 | Not specified | 298.0, 298.9, 283.0[1] |

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids from plant matrices.

-

Grinding and Extraction:

-

Grind the dried plant material to a fine powder.

-

Accurately weigh approximately 1 gram of the powdered sample.

-

Perform solid-liquid extraction (SLE) with 10 mL of a methanol/water (80:20, v/v) solution.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process two more times on the pellet, and combine all supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 5 mL of 10% methanol in water.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the flavonoids with 5 mL of methanol.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS Analysis Protocol

-

Instrument Setup:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Set up the mass spectrometer with the parameters outlined in Table 1 and Table 2. Optimize source parameters (e.g., gas temperature, gas flow, nebulizer pressure) as per the instrument manufacturer's recommendations.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

-

-

Analysis Sequence:

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the calibration standards from the lowest to the highest concentration.

-

Inject the prepared samples.

-

Periodically inject a quality control (QC) sample to monitor instrument performance.

-

-

Data Analysis:

-

Identify the peak for this compound in the chromatograms based on its retention time and specific m/z values for the precursor and fragment ions.

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify the amount of this compound in the samples using the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound from a plant matrix.

Caption: Workflow for HPLC-MS analysis of this compound.

Potential Signaling Pathway Interaction